6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester
Amine-Reactive Fluorescent form of TAMRA, SE with Extended chain for labeling olignucleotides and automated DNA sequencing applications. This probe contains a 7-atom spacer (X) between the reactive group and the fluorophore which helps to separate the fluorophore from the point at which is attached to the conjugated biomolecule therefore making it more accessible to secondary detection reagents.
Brand Name:
Vulcanchem
CAS No.:
527687-02-1
VCID:
VC0148955
InChI:
InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45)
SMILES:
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-]
Molecular Formula:
C35H36N4O8
Molecular Weight:
640.69
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester
CAS No.: 527687-02-1
Cat. No.: VC0148955
Molecular Formula: C35H36N4O8
Molecular Weight: 640.69
* For research use only. Not for human or veterinary use.
Specification
| Description | Amine-Reactive Fluorescent form of TAMRA, SE with Extended chain for labeling olignucleotides and automated DNA sequencing applications. This probe contains a 7-atom spacer (X) between the reactive group and the fluorophore which helps to separate the fluorophore from the point at which is attached to the conjugated biomolecule therefore making it more accessible to secondary detection reagents. |
|---|---|
| CAS No. | 527687-02-1 |
| Molecular Formula | C35H36N4O8 |
| Molecular Weight | 640.69 |
| IUPAC Name | 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate |
| Standard InChI | InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45) |
| SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
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